molecular formula C15H12N2O2S B15097991 2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide CAS No. 349644-43-5

2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B15097991
CAS No.: 349644-43-5
M. Wt: 284.3 g/mol
InChI Key: NLKJTMPQVBEKQW-UHFFFAOYSA-N
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Description

2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a naphthalene ring and a thiazole ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-naphthol with 2-chloroacetamide in the presence of a base to form 2-(naphthalen-2-yloxy)acetamide. This intermediate is then reacted with 2-aminothiazole under suitable conditions to yield the final product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)acetamide: Lacks the thiazole ring, making it less versatile in biological applications.

    N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring instead of a thiazole ring, which may alter its biological activity.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but with a methyl group on the thiadiazole ring.

Uniqueness

2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a naphthalene ring and a thiazole ring, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

349644-43-5

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N2O2S/c18-14(17-15-16-7-8-20-15)10-19-13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,16,17,18)

InChI Key

NLKJTMPQVBEKQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NC=CS3

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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